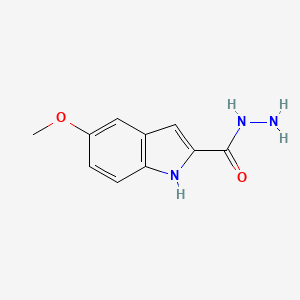

5-methoxy-1H-indole-2-carbohydrazide

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered an imperative building block in drug discovery and medicinal chemistry. semanticscholar.orgnih.gov Its widespread presence in nature and its versatile chemistry have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered it a cornerstone in the development of numerous therapeutic agents across various disease categories. semanticscholar.orgnih.gov

The significance of the indole nucleus is underscored by its incorporation into a range of commercially available drugs. Notable examples include the antiarrhythmic ajmaline, the anticholinesterase physostigmine, and the potent antimitotic and anticancer agent vincristine. mdpi.com Beyond these, the indole motif is central to the structure of many psychoactive compounds, such as psilocybin and ibogaine. mdpi.com The biological importance of indoles extends to their role as signaling molecules produced by gut microbiota, where they exhibit neuroprotective, antioxidant, anti-inflammatory, and immunoregulatory properties. mdpi.com

In the context of oncology, indole derivatives have been identified as potent anticancer agents. sci-hub.se They exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the modulation of key cellular proteins like protein kinases (e.g., tyrosine kinases, cyclin-dependent kinases) and vascular endothelial growth factor-2 (VEGFR). nih.gov Furthermore, certain indole-containing compounds can induce apoptosis (programmed cell death) in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1, or by suppressing enzymes crucial for DNA repair like poly(ADP-ribose) polymerase 1 (PARP). semanticscholar.orgnih.gov

The Role of the Hydrazide Moiety in Bioactive Molecules and Drug Discovery

The hydrazide moiety (-CONHNH2) is a versatile functional group that plays a significant role in medicinal chemistry. It serves as a crucial linker and a key pharmacophore in the design of novel bioactive molecules. The literature reveals that molecular skeletons incorporating hydrazide and its corresponding hydrazone derivatives (-CONHN=CHR) often possess significant antimicrobial, anti-tubercular, and antibacterial activities. itmedicalteam.pl

Hydrazides are frequently employed as synthetic intermediates for constructing more complex heterocyclic systems. For example, carbohydrazides can be reacted with various reagents to form pyrazoles, triazoles, and oxadiazoles, all of which are important classes of compounds in drug discovery. nih.govmdpi.com The reaction of a carbohydrazide (B1668358) with aldehydes or ketones readily forms hydrazones, a chemical transformation that has been extensively used to generate libraries of compounds for biological screening. mdpi.commdpi.com This synthetic accessibility makes the hydrazide group a valuable handle for molecular modification and the exploration of structure-activity relationships (SAR).

The biological importance of the hydrazide-hydrazone linkage is evident in numerous studies. For instance, arylhydrazone derivatives have been shown to confer significant neuroprotective and antioxidant properties, along with monoamine oxidase-B (MAO-B) inhibition, making them promising candidates for multi-target drugs in the context of neurodegenerative diseases. mdpi.com

Historical and Current Research Trajectories of 5-Methoxy-1H-Indole-2-Carbohydrazide

This compound itself is primarily utilized as a key intermediate in the synthesis of more complex and biologically active molecules. Its synthesis is typically achieved from the corresponding methyl or ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov

Historically, research has focused on using this carbohydrazide as a building block. Early investigations likely centered on fundamental synthetic transformations to create new chemical entities. Current research trajectories have become more targeted, driven by the desire to develop potent and selective therapeutic agents. The core strategy involves combining the privileged 5-methoxyindole (B15748) scaffold with other pharmacophores via the reactive hydrazide group.

A major area of current research is the development of anticancer agents. Scientists have synthesized series of N-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives and evaluated their cytotoxicity against various cancer cell lines, identifying compounds with potent anti-proliferative activity. semanticscholar.orgnih.gov Another approach involves creating complex hybrids by linking the this compound moiety with other heterocyclic systems known for their anticancer effects, such as pyridine-pyrimidine structures, leading to the discovery of novel methuosis inducers. nih.gov

Another significant research trajectory is in the field of neuropharmacology. Researchers have synthesized hydrazone derivatives of this compound and found them to possess promising neuroprotective effects, radical scavenging activity, and MAO-B inhibitory properties. mdpi.com One such derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, has been extensively studied and identified as a lead compound for its combined neuroprotective and antioxidant properties, outperforming reference compounds like melatonin (B1676174) in certain assays. mdpi.commdpi.com

Rationale for Focused Academic Inquiry into this compound Derivatives

The focused academic and industrial inquiry into derivatives of this compound is driven by a clear and compelling rationale based on the principles of medicinal chemistry. This rationale stems from the strategic combination of three key structural components: the indole nucleus, the methoxy (B1213986) substituent, and the carbohydrazide linker.

Leveraging a Privileged Scaffold: As established, the indole ring is a well-validated privileged scaffold. Its inherent ability to interact with a multitude of biological targets provides a robust foundation for drug design. semanticscholar.orgnih.govsci-hub.se

Modulation by the Methoxy Group: The methoxy group at the 5-position of the indole ring is not merely a passive substituent. It significantly influences the electronic properties and lipophilicity of the molecule. This can enhance membrane permeability and modulate binding interactions with target proteins. The presence of a methoxy group has been shown to enhance the antibacterial and anti-inflammatory activity of various heterocyclic compounds. turkjps.orgmdpi.com

Synthetic Versatility of the Carbohydrazide Moiety: The carbohydrazide group serves as a synthetically versatile handle. It allows for the straightforward introduction of a wide array of chemical diversity through the formation of hydrazones, amides, or further cyclization into various heterocycles. mdpi.comnih.govnih.gov This enables the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

Proven Bioactivity of Derivatives: The primary rationale for continued research is the demonstrated success of previously synthesized derivatives. Studies have consistently shown that molecules derived from this compound exhibit potent and therapeutically relevant biological activities, particularly in the areas of oncology and neuroprotection. semanticscholar.orgmdpi.comnih.gov For example, combining this scaffold with other key pharmacophores has led to the development of potent anticancer agents. nih.gov Similarly, its hydrazone derivatives have shown excellent radical scavenging properties, making them lead compounds for developing agents against neurodegenerative diseases. mdpi.commdpi.com

This combination of a proven biological scaffold, a key modulating substituent, and a versatile synthetic linker provides a powerful platform for the discovery of new drug candidates. The continued investigation of this compound derivatives represents a rational and promising strategy in the ongoing search for novel and effective therapeutics.

Detailed Research Findings on Derivatives

The therapeutic potential of the this compound scaffold is best illustrated by the biological activities of its derivatives. The following tables summarize key findings from studies investigating their anticancer and neuroprotective effects.

Anticancer Activity of Selected Derivatives

Researchers have synthesized and tested various derivatives for their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Name | Target Cancer Cell Line | Measured Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4b) | MCF-7 (Breast), A549 (Lung), HCT (Colon) | Moderate to high cytotoxicity | semanticscholar.orgnih.gov |

| Compound 4e (Substituted benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | Average IC50 of 2 µM | semanticscholar.orgnih.gov |

| Pyridine-pyrimidine-indole-carbohydrazide derivative 12g | HeLa (Cervical) | Potent anti-proliferative and vacuole-inducing effects | nih.gov |

| Pyridine-pyrimidine-indole-carbohydrazide derivative 12i | HeLa (Cervical) | Potent anti-proliferative and vacuole-inducing effects | nih.gov |

Neuroprotective and Antioxidant Activity of Selected Derivatives

Hydrazone derivatives have been particularly studied for their potential in treating neurodegenerative diseases, owing to their antioxidant and enzyme-inhibiting properties.

| Compound Name | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (3a/5MeO) | Radical Scavenging / Antioxidant | Demonstrated excellent radical scavenging properties; 66.66% inhibition of lecithin (B1663433) peroxidation. | mdpi.commdpi.com |

| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (3a/5MeO) | Neuroprotection | Exhibited a favorable safety profile and potent neuroprotective effects, outperforming reference compounds. | mdpi.com |

| N′-(4-hydroxy-2-methoxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (3b) | Antioxidant | Showed a 54.73% inhibition of lecithin peroxidation. | mdpi.com |

| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) | MAO-B Inhibition | Significantly inhibited human recombinant MAO-B activity. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-7-2-3-8-6(4-7)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSGTXJQVVKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Methoxy 1h Indole 2 Carbohydrazide

Established Synthetic Routes for the 5-Methoxy-1H-Indole-2-Carbohydrazide Core Structure

The synthesis of this compound is typically achieved through a reliable two-step process commencing with 5-methoxy-1H-indole-2-carboxylic acid. This method involves an initial esterification followed by hydrazinolysis.

Esterification of 5-Methoxyindole-2-Carboxylic Acid

The first step in the synthesis is the conversion of 5-methoxy-1H-indole-2-carboxylic acid into its corresponding methyl ester, methyl 5-methoxy-1H-indole-2-carboxylate. mdpi.comdovepress.com This reaction is a classic Fischer esterification, generally carried out by heating the carboxylic acid in a methanol (B129727) solvent, which acts as both the reactant and the solvent. mdpi.comnih.gov A catalytic amount of a strong acid, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. mdpi.comnih.gov The reaction is typically performed under reflux conditions for several hours to drive the equilibrium towards the formation of the ester. nih.gov

Hydrazinolysis Reactions for Carbohydrazide (B1668358) Formation

Following the successful synthesis of the methyl ester, the next step is hydrazinolysis to form the desired carbohydrazide. dovepress.com This reaction involves treating the methyl 5-methoxy-1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com The reaction is commonly conducted in an alcoholic solvent, such as methanol or ethanol (B145695), under reflux. mdpi.commdpi.com The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable this compound. mdpi.com The product often precipitates from the reaction mixture upon cooling and can be isolated through simple filtration. mdpi.com

Optimization of Reaction Conditions and Yields for Core Synthesis

The efficiency of this two-step synthesis is generally high. In the hydrazinolysis step, for instance, suspending the methyl ester in methanol and reacting it with a molar excess of hydrazine hydrate (e.g., 10 equivalents) under reflux for approximately 3 hours can result in yields as high as 90%. mdpi.com The resulting this compound is often of sufficient purity for subsequent derivatization steps without the need for extensive purification. mdpi.com Alternative synthetic approaches that bypass the ester intermediate have also been explored. One such method involves the direct coupling of 5-methoxy-1H-indole-2-carboxylic acid with a substituted hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.org This approach allows for the direct formation of N-substituted carbohydrazide derivatives. semanticscholar.org

Diversification and Functionalization Strategies of this compound

The carbohydrazide moiety is a versatile functional group that serves as a key handle for introducing molecular diversity. The terminal -NH2 group is nucleophilic and readily undergoes condensation reactions with various electrophiles, particularly carbonyl compounds, to form a wide array of derivatives.

Synthesis of Hydrazone Derivatives

One of the most common derivatization strategies is the synthesis of hydrazones. This is achieved through the condensation reaction of this compound with various aldehydes or ketones. mdpi.com The reaction is typically carried out by refluxing the carbohydrazide and the carbonyl compound in absolute ethanol for a few hours. mdpi.com The resulting hydrazone derivatives often precipitate upon completion of the reaction and can be purified by recrystallization. mdpi.com This straightforward method allows for the introduction of a wide range of substituents, leading to the creation of extensive libraries of novel compounds. mdpi.com

Below is a table showcasing examples of synthesized hydrazone derivatives:

| Reactant (Aldehyde) | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3,4-dihydroxybenzaldehyde | Absolute Ethanol | 2 hours (reflux) | 85% | mdpi.com |

| 4-hydroxy-2-methoxybenzaldehyde | Absolute Ethanol | 2 hours (reflux) | 90% | researchgate.net |

Conjugation with Diverse Heterocyclic Systems (e.g., Isatin (B1672199), Pyrimidine (B1678525), Thiazole)

The nucleophilic nature of the carbohydrazide allows for its conjugation with various heterocyclic scaffolds, creating hybrid molecules that merge the structural features of both moieties.

Isatin: The conjugation of this compound with isatin (1H-indole-2,3-dione) and its derivatives is a well-established strategy. mdpi.comdovepress.com The reaction proceeds via condensation between the carbohydrazide and the ketone group at the C-3 position of the isatin ring. mdpi.comdovepress.com Typically, the reactants are dissolved in ethanol, often with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours. dovepress.comnih.gov This method has been used to generate a large number of isatin-indole hybrids with yields ranging from moderate to excellent (40% to 95%). dovepress.com

| Isatin Derivative | Yield | Resulting Compound Name | Reference |

|---|---|---|---|

| 5-Methoxyisatin | 75% | N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide | dovepress.com |

| 5-Chloroisatin | 65% | N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | mdpi.com |

Pyrimidine: The direct conjugation of this compound with pyrimidine rings through a simple condensation reaction is not extensively detailed in the surveyed literature. However, general synthetic strategies for creating hydrazone derivatives of pyrimidines exist, which involve reacting 5-formyl-pyrimidine compounds with various substituted hydrazides in a refluxing ethanol/water mixture with catalytic acetic acid. This suggests a plausible, though not explicitly documented, pathway for linking the indole-carbohydrazide scaffold to a pyrimidine core.

Thiazole (B1198619): The indole-carbohydrazide core can be incorporated into molecules containing a thiazole ring. Synthetic strategies often involve multi-step processes where the indole (B1671886) and thiazole moieties are linked via an amide bond and the hydrazide group, creating a unique and complex scaffold. This approach allows for the combination of these privileged heterocyclic systems to generate novel molecular architectures.

Introduction of Substituted Benzyl (B1604629) Moieties

A key derivatization strategy for this compound involves the introduction of substituted benzyl groups. This is typically achieved through a condensation reaction between 5-methoxy-1H-indole-2-carboxylic acid and a substituted benzylhydrazine. The reaction is often facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in a suitable solvent like dichloromethane. interchim.fr

Detailed below are examples of such derivatives, including their synthesis and characterization data.

Table 1: Synthesis and Characterization of N'-Benzyl-5-methoxy-1H-indole-2-carbohydrazide Derivatives interchim.fr

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| N'-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | C₁₇H₁₇N₃O₂ | 37 | 210 | ¹H NMR (500 MHz, DMSO-d₆) δ: 11.63 (s, 1H, NH-indole), 10.32 (s, 1H, CONH), 8.35 (t, J=5.5 Hz, 1H, NH-benzyl), 7.42-7.28 (m, 5H, Ar-H), 7.25 (d, J=8.8 Hz, 1H, Ar-H), 7.08 (d, J=2.4 Hz, 1H, Ar-H), 6.99 (s, 1H, Ar-H), 6.81 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 4.25 (d, J=5.5 Hz, 2H, CH₂), 3.77 (s, 3H, OCH₃). |

| N'-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | C₁₇H₁₆ClN₃O₂ | 86 | 225 | ¹H NMR (700 MHz, DMSO-d₆) δ: 11.37 (s, 1H, NH-indole), 10.28 (s, 1H, CONH), 8.39 (t, J=5.6 Hz, 1H, NH-benzyl), 7.44 (d, J=8.5 Hz, 2H, Ar-H), 7.37 (m, 4H, Ar-H), 7.07 (s, 1H, Ar-H), 6.85 (m, 1H, Ar-H), 5.04 (s, 2H, CH₂), 4.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃). |

Regioselective Modifications and Linker Chemistry

The structure of this compound offers multiple sites for modification, including the indole nitrogen (N-1), the two nitrogens of the carbohydrazide moiety, and the aromatic backbone. Achieving regioselectivity in these modifications is crucial for the systematic development of new analogues.

The indole N-H is a common site for alkylation or arylation. Regioselective N-1 alkylation can often be achieved by using a suitable base to deprotonate the indole nitrogen, followed by reaction with an electrophile. The choice of base and solvent can significantly influence the outcome, with conditions tailored to favor N-1 substitution over reaction at the carbohydrazide nitrogens. For instance, in related indole systems, specific base-solvent combinations have been shown to direct alkylation to the N-1 position. nih.gov

The carbohydrazide moiety itself presents opportunities for the introduction of linkers. Bifunctional linkers, which possess two reactive functional groups, are valuable tools in this context. biosynsis.com For example, a linker with a terminal group reactive towards the hydrazide, such as an aldehyde or an activated carboxylic acid, can be attached, leaving the other end of the linker available for conjugation to another molecule. The hydrazide can react with aldehydes and ketones to form hydrazones, or with carboxylic acids in the presence of a coupling agent to form an amide bond. interchim.fr

The use of polyethylene (B3416737) glycol (PEG) based bifunctional crosslinkers with a hydrazide-reactive group at one end can be envisioned for modifying this compound. Such linkers would not only provide a point of attachment for other molecules but could also enhance properties like water solubility. interchim.fr

Molecular Hybridization Techniques in the Design of Novel this compound Analogues

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. This compound is a promising scaffold for the application of molecular hybridization techniques.

One prominent example of molecular hybridization involving a related indole-carbohydrazide core is the synthesis of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids. nih.gov In this approach, the indole-2-carbohydrazide moiety is linked to a 1,2,3-triazole ring, which in turn is connected to a phenoxy-N-phenylacetamide fragment. The 1,2,3-triazole linker is often constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." nih.gov

This strategy can be conceptually applied to this compound. The synthesis would involve the reaction of this compound with a triazole derivative bearing a suitable reactive group, such as an aldehyde, to form a hydrazone linkage. The triazole part of the molecule would have been previously assembled via a click reaction between an azide-functionalized component and an alkyne-functionalized component, one of which would also contain the phenoxy-N-phenylacetamide moiety. nih.gov This modular approach allows for the generation of a diverse library of hybrid molecules by varying the components of the click reaction and the substitution pattern on the indole ring.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 1h Indole 2 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete map of the atomic connectivity and chemical environment can be established for 5-methoxy-1H-indole-2-carbohydrazide derivatives.

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of protons in a molecule. In derivatives of this compound, several characteristic signals are consistently observed. The indole (B1671886) N-H proton typically appears as a singlet far downfield, generally in the range of δ 11.36–11.63 ppm, due to its acidic nature and involvement in the aromatic system. nih.gov The protons of the methoxy (B1213986) group (-OCH₃) resonate as a sharp singlet around δ 3.75-3.76 ppm. nih.gov The protons of the hydrazide's terminal amine group (-NH₂) also produce a singlet, typically observed around δ 4.81-4.99 ppm. nih.gov

The aromatic protons on the indole ring exhibit distinct splitting patterns. For instance, the proton at the C6 position often appears as a doublet of doublets (dd) around δ 6.83-6.85 ppm. nih.gov A singlet corresponding to the C3 or C7 proton can be found around δ 7.07-7.08 ppm. nih.gov The specific chemical shifts and coupling constants of these protons provide definitive evidence for the substitution pattern on the indole core.

Table 1: Selected ¹H NMR Spectroscopic Data for N-Substituted this compound Derivatives (in DMSO-d₆) Data sourced from a study on N-benzyl derivatives of the parent compound. nih.gov

| Compound | Indole N-H (ppm) | -NH₂ (ppm) | -OCH₃ (ppm) | Aromatic H (ppm) |

| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | 11.63 (s, 1H) | 4.81 (s, 2H) | 3.76 (s, 3H) | 6.83 (dd, 1H), 7.07 (s, 1H), 7.18–7.24 (m, 5H), 7.39 (d, 2H) |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 11.37 (s, 1H) | 4.84 (s, 2H) | 3.75 (s, 3H) | 6.85 (m, 1H), 7.07 (s, 1H), 7.37 (m, 4H), 7.44 (d, 2H) |

| N-(4-Nitrobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 11.40 (s, 1H) | 4.99 (s, 2H) | 3.76 (s, 3H) | 6.85 (dd, 1H), 7.08 (s, 1H), 7.39 (d, 2H), 7.60 (d, 2H), 8.25 (d, 2H) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. For derivatives of this compound, the carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, appearing significantly downfield in the range of δ 162.5-162.6 ppm. nih.govsemanticscholar.org The carbon of the methoxy group (-OCH₃) is consistently found around δ 55.6-55.7 ppm. nih.govsemanticscholar.org The remaining signals in the spectrum correspond to the carbons of the indole ring system and any substituents. The carbon attached to the methoxy group (C5) resonates around δ 154.2-154.3 ppm, while the other aromatic carbons appear in the typical region of δ 102.2-136.5 ppm. nih.govsemanticscholar.org

Table 2: Selected ¹³C NMR Spectroscopic Data for N-Substituted this compound Derivatives (in DMSO-d₆) Data sourced from a study on N-benzyl derivatives of the parent compound. nih.govsemanticscholar.org

| Compound | C=O (ppm) | -OCH₃ (ppm) | Aromatic/Indole C (ppm) |

| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | 162.5 | 55.7 | 102.7, 110.5, 113.7, 116.4, 127.8, 128.0, 129.6, 132.3, 135.0, 136.0, 142.7, 154.3 |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 162.6 | 55.6 | 102.2, 108.9, 113.5, 115.4, 127.6, 128.9, 130.4, 131.0, 131.7, 132.3, 136.5, 154.2 |

While 1D NMR spectra identify the chemical environments of protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity between them. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY would be used to confirm the connectivity of adjacent protons in the aromatic rings, helping to definitively assign their positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C couplings). ustc.edu.cn This technique is crucial for unequivocally assigning carbon signals by linking them to their known proton resonances. For example, the proton signal at δ 3.76 ppm would show a correlation to the carbon signal at δ 55.7 ppm, confirming the assignment of the methoxy group. sdsu.eduustc.edu.cn

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is an excellent tool for identifying the functional groups present. The IR spectra of this compound derivatives display several characteristic absorption bands.

The N-H stretching vibrations are prominent in the high-frequency region. The indole N-H stretch and the asymmetric and symmetric stretches of the terminal -NH₂ group typically appear as distinct bands in the 3200-3400 cm⁻¹ range. nih.gov The strong absorption band corresponding to the carbonyl (C=O) stretch of the hydrazide group is observed between 1654 and 1690 cm⁻¹. nih.govsemanticscholar.org Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. nih.gov The presence of the methoxy group is further confirmed by C-O stretching bands.

Table 3: Key IR Absorption Bands (cm⁻¹) for N-Substituted this compound Derivatives Data is presented for derivatives of the title compound. nih.gov

| Compound | N-H Stretch (NH/NH₂) | C=O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |

| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | 3331, 3290 | 1670 | 3100 | 2950 |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 3315, 3250 | 1690 | 3100 | 2970 |

| N-(4-Nitrobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 3394, 3317 | 1654 | 3060 | 2950 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation pathways. Using techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For example, in the ESI-MS spectrum of N-benzyl-5-methoxy-1H-indole-2-carbohydrazide, a peak corresponding to the deprotonated molecule [M-H]⁺ was observed at m/z 293.9, confirming its molecular weight. nih.gov

The fragmentation pattern of indole derivatives can be complex, often involving cleavages of side chains and rearrangements within the indole ring system. nih.gov For this compound, common fragmentation pathways would likely involve the initial loss of the hydrazide moiety or parts of it, followed by fragmentation of the indole core itself. The analysis of these fragment ions provides valuable structural information that complements data from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture and Polymorphism Studies of Related Indole Carboxylic Acids

While crystallographic data for this compound itself is not widely available, studies on its direct precursor, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provide crucial insights into the solid-state packing and intermolecular interactions characteristic of this molecular scaffold. mdpi.comnih.gov

Research has identified at least two polymorphic forms of MI2CA. mdpi.com One polymorph crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov In its crystalline structure, molecules form cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. mdpi.com These dimers are further organized into a three-dimensional network through additional intermolecular interactions, including hydrogen bonds between the indole N-H group and the oxygen atom of the methoxy group of an adjacent molecule, as well as C-H···O contacts. mdpi.comnih.gov The study of such polymorphism is critical as different crystalline forms can exhibit different physicochemical properties. These findings on the precursor highlight the hydrogen bonding motifs that are likely to influence the crystal packing of its carbohydrazide (B1668358) derivatives.

Conformational Analysis and Intramolecular Interactions in Synthesized Derivatives

The three-dimensional arrangement of this compound derivatives is significantly influenced by the conformational preferences of the carbohydrazide linker and the potential for intramolecular interactions. Detailed structural studies, particularly using single-crystal X-ray diffraction, have provided valuable insights into the solid-state conformation of these molecules.

Research on N'-(substituted benzylidene)-5-methoxy-1H-indole-2-carbohydrazide derivatives has revealed that the core 5-methoxy-1H-indole fragment generally maintains a high degree of planarity. mdpi.com For instance, in the crystal structure of N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, the root mean square deviation (RMSD) for the indole fragment is a mere 0.012 Å, indicating a nearly flat conformation. mdpi.com Similarly, the substituted phenyl ring attached to the hydrazone moiety also tends to be planar. mdpi.com

In the case of N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, a network of strong hydrogen bonds is observed, dictating the molecular packing. mdpi.com These interactions include N–H(amide)···O=C, O–H···O=C, and N–H(indole)···O–CH₃ type bonds. mdpi.com The formation of these bonds significantly restricts the rotational freedom of the molecule. mdpi.com

Interestingly, conformational differences can arise even within the same crystal structure. For a related derivative bearing a 2-methoxy-4-hydroxyphenyl ring, two independent molecules were found in the asymmetric unit, exhibiting a noticeable conformational distinction. mdpi.com This highlights the subtle interplay of forces that can influence the molecular geometry. While the indole and phenyl fragments themselves remain relatively rigid, the orientation of the methoxy group and the nature of the hydrogen bonding can vary. mdpi.com The flexibility of the methoxy group, for example, can lead to different orientations and prevent certain potential intermolecular contacts. mdpi.com

The following table summarizes key hydrogen bond interactions identified in the crystal structure of N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, illustrating the interactions that stabilize its conformation.

| Donor (D-H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| N2-H2 | O1 | 0.86 | 2.10 | 2.848 | 145.0 |

| N3-H3 | O4 | 0.86 | 2.01 | 2.811 | 154.0 |

| O2-H2O | O1 | 0.82 | 1.88 | 2.697 | 177.0 |

| O3-H3O | O1 | 0.82 | 1.71 | 2.529 | 174.0 |

Data sourced from crystallographic studies on N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide. mdpi.com

Biological Activity Spectrum of 5 Methoxy 1h Indole 2 Carbohydrazide and Its Derivatives in Preclinical Research

Antiproliferative and Anticancer Research in In Vitro Models

Derivatives of 5-methoxy-1H-indole-2-carbohydrazide have demonstrated notable potential as antiproliferative agents. Researchers have synthesized and evaluated various series of these compounds, revealing significant cytotoxic effects against a range of human cancer cell lines and unique mechanisms of inducing cell death.

A substantial body of research has focused on synthesizing derivatives of this compound and screening them for cytotoxic activity against various human cancer cell lines. These studies consistently show that structural modifications to the parent molecule can yield compounds with potent growth-inhibitory effects.

For instance, a series of substituted benzyl-1H-indole-2-carbohydrazides, derived from 5-methoxy-1H-indole-2-carboxylic acid, exhibited moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines. semanticscholar.org One of the most active compounds, 4e, displayed an average IC50 value of 2 µM across these cell lines. semanticscholar.orgnih.gov Similarly, another study on isatin (B1672199)–indole (B1671886) conjugates, some incorporating the 5-methoxyindole (B15748) moiety, found significant inhibition of colorectal cancer cell lines HT-29 and SW-620, with IC50 values in the nanomolar range. nih.gov

Furthermore, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives led to the identification of compounds with high pan-cytotoxicity against different cancer cell lines. nih.govtandfonline.com Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have also been shown to be particularly effective against NCI-H522 (lung), COLO 205 (colon), MDA-MB-435 (melanoma), and SK-MEL-5 (melanoma) cell lines. nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound Series | Cancer Cell Line | IC50 Values | Reference |

|---|---|---|---|

| Substituted benzyl-1H-indole-2-carbohydrazides (e.g., 4e) | MCF-7, A549, HCT116 | Average 2 µM | semanticscholar.orgnih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide Derivatives (e.g., 12A) | HeLa, MDA-MB-231 | Potent inhibition at 20.0 µM | nih.gov |

| Isatin–indole conjugates | HT-29, SW-620 | 37–611 nM | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL | waocp.org |

| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives (e.g., 6i) | COLO 205, SK-MEL-5 | 71 nM, 75 nM | nih.gov |

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have addressed this crucial parameter.

Research has shown that certain derivatives possess a favorable selectivity profile. For example, the highly cytotoxic compound 4e, a substituted benzyl-1H-indole-2-carbohydrazide, exhibited less toxicity on normal human lung fibroblast (WI-38) cells compared to its effect on cancer cells. semanticscholar.orgnih.gov Similarly, the methuosis-inducing derivative 12A was found to be effective against tested cancer cells but was hardly toxic to normal human cells. nih.govtandfonline.com This differential activity suggests that these compounds may target pathways that are specifically dysregulated in cancer cells, offering a potential therapeutic window. Further investigations into isatin–indole conjugates also revealed that lead compounds exhibited selective cytotoxicity against colorectal cancer cell lines with high safety towards normal fibroblast (HFF-1) cells. nih.gov

Beyond simple growth inhibition, understanding the mechanism by which a compound induces cell death is vital. Derivatives of this compound have been found to trigger cell death through distinct programmed pathways, most notably apoptosis and a non-apoptotic mechanism known as methuosis.

Apoptosis: Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents. Studies on substituted benzyl-1H-indole-2-carbohydrazide derivatives indicated their potential to induce apoptosis. semanticscholar.orgnih.gov Flow cytometry analysis of cells treated with the potent compound 4e revealed a significant increase in the population of Annexin-V positive cells, a key marker of apoptosis. semanticscholar.orgnih.gov Other indole-2-carboxylic acid benzylidene-hydrazides have also been identified as potent inducers of apoptosis. researchgate.netresearchgate.netcapes.gov.br

Methuosis: A particularly novel finding is the ability of certain this compound derivatives to induce methuosis. nih.govtandfonline.com This form of non-apoptotic cell death is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govresearchgate.netnih.gov The derivative known as 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, was identified as a potent and selective methuosis inducer. nih.govtandfonline.com The vacuoles induced by 12A were confirmed to originate from macropinosomes, not autophagosomes. nih.govresearchgate.net The underlying mechanism for this process was linked to the activation of the MAPK/JNK signaling pathway. nih.govmdpi.com Inducing non-apoptotic cell death pathways like methuosis is considered a promising therapeutic strategy, especially for cancers that have developed resistance to apoptosis-inducing drugs. nih.gov

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, various carbohydrazide (B1668358) derivatives, including those with an indole core, have been explored for their antimicrobial and antifungal activities. These investigations have revealed that specific structural features can confer potent activity against a range of pathogenic microorganisms.

Several studies have reported the synthesis of carbohydrazide derivatives and their subsequent screening against Gram-positive bacteria. These compounds have shown varying degrees of efficacy against clinically relevant strains such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis.

For example, new indole derivatives incorporating moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated significant antibacterial activity against S. aureus, MRSA, and B. subtilis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.125-50 µg/mL. nih.gov Other research on different hydrazide derivatives also showed promising activity against Gram-positive strains. itmedicalteam.plresearchgate.net Synthetic indole derivatives have been found to be particularly significant against a wide variety of multidrug-resistant Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Indole and Carbohydrazide Derivatives Against Gram-Positive Bacteria

| Compound Series | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Indole derivatives with 1,2,4-triazole/1,3,4-thiadiazole | S. aureus, MRSA, B. subtilis | MIC: 3.125-50 µg/mL | nih.gov |

| 5-methylpyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis | MIC: 160-190 µg/mL | itmedicalteam.pl |

| Benzimidazole derivatives | Bacillus cereus | High to moderate activity | mdpi.com |

| Benzohydrazide derivatives | S. aureus, B. subtilis | Zone of Inhibition: 18-21 mm | researchgate.net |

The efficacy of these derivatives has also been tested against Gram-negative bacteria, which are often more challenging to inhibit due to their protective outer membrane. Studies have shown that some carbohydrazide derivatives possess activity against strains like Escherichia coli and Salmonella typhi.

Certain 5-methylpyrazine carbohydrazide derivatives showed promising activity against both Gram-positive and Gram-negative strains, including S. typhi. itmedicalteam.pl However, the outer membrane of Gram-negative bacteria can pose a barrier, limiting the efficacy of some compounds. nih.gov In some cases, the activity against Gram-negative bacteria like E. coli was found to be slight or moderate compared to the effects on Gram-positive strains. mdpi.com

The biological evaluation of indole and carbohydrazide derivatives has also extended to antifungal screening. Research has identified compounds with notable activity against pathogenic yeasts such as Candida albicans and Candida krusei. Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole demonstrated a good level of antifungal activity against these strains. nih.gov Other studies on different heterocyclic carbohydrazonamides have also confirmed antifungal potential, with investigations suggesting that the mechanism of action may involve the generation of reactive oxygen species (ROS). mdpi.com Furthermore, 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group have been identified as potential lead compounds for fungicides, showing excellent activity against various plant pathogenic fungi. researchgate.net

Efficacy Against Pathogenic Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The carbohydrazide moiety is a recognized pharmacophore in the development of antifungal agents. While research specifically detailing the activity of this compound against Candida albicans and Aspergillus niger is emerging, the broader class of indole and hydrazide derivatives has shown notable efficacy. For instance, studies on various hydrazine-based compounds have demonstrated significant antifungal properties. nih.govmdpi.com One study highlighted that certain hydrazine-based pyrrolidine-2-one derivatives exhibited excellent activity against C. albicans. mdpi.com Another research effort synthesized pyridine-4-carbohydrazide derivatives and found them to have considerable antifungal potential, particularly against C. albicans. nih.gov These findings suggest that the carbohydrazide component is crucial for the antifungal effect, likely contributing to the molecule's ability to interfere with fungal cell processes. The lipophilic nature of the indole ring may further enhance penetration into the lipid-rich fungal cell wall. nih.gov

| Compound Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Pyridine-4-carbohydrazide derivatives | Candida albicans | Potent antifungal potential | nih.gov |

| Hydrazine-based pyrrolidine-2-one derivatives | Candida albicans | Excellent activity (e.g., MIC = 9.6 µg/mL for one derivative) | mdpi.com |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Strong antifungal activity, potentially through ROS production | mdpi.com |

Neuroprotective Research and Related Preclinical Models

Derivatives of this compound have been a focal point of neuroprotective research, demonstrating promising results in various preclinical models that simulate neurodegenerative diseases and acute brain injury.

Evaluation in Models of Alzheimer's Type Dementia (e.g., Scopolamine-Induced Cognitive Impairment)

A prominent derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), has been extensively studied for its potential in treating Alzheimer's disease (AD). nih.govmdpi.com In a rat model where dementia was induced by scopolamine (B1681570), a muscarinic receptor antagonist that causes cognitive deficits, 5MeO demonstrated significant neuroprotective effects. nih.goviums.ac.irnih.gov

Treatment with 5MeO was shown to counteract the cognitive impairment induced by scopolamine. In behavioral tests, such as the step-through inhibitory avoidance and Barnes maze tasks, rats treated with 5MeO showed improved learning and memory retention compared to the scopolamine-only group. mdpi.com Biochemically, scopolamine administration leads to a decrease in acetylcholine (B1216132) (ACh) levels and an increase in acetylcholinesterase (AChE) activity. nih.gov The 5MeO compound was found to decrease the scopolamine-induced rise in AChE activity in the hippocampus. nih.gov Furthermore, scopolamine can reduce levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and synaptic plasticity. mdpi.com While rivastigmine (B141) (a standard AD drug) significantly countered this decrease in the hippocampus, 5MeO showed a similar, albeit not statistically significant, trend. nih.gov

| Parameter | Effect of Scopolamine | Effect of 5MeO Treatment | Reference |

|---|---|---|---|

| Learning & Memory (Behavioral Tests) | Impairment | Restoration of control values, more efficient than rivastigmine in some tests | mdpi.com |

| Acetylcholinesterase (AChE) Activity (Hippocampus) | Increased | Decreased the scopolamine-induced increase | nih.gov |

| Acetylcholine (ACh) Levels (Hippocampus) | Decreased | Counteracted the scopolamine-induced decrease | mdpi.com |

| Brain-Derived Neurotrophic Factor (BDNF) (Hippocampus) | Decreased | Showed a trend towards restoring levels (not statistically significant) | nih.gov |

Modulation of Ischemic Stroke Injury Markers

The parent compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. nih.govnih.govresearchgate.net When administered after an induced stroke (a postconditioning effect), MICA was shown to reduce the brain infarction volume in rats. nih.gov The mechanism behind this neuroprotection involves the preservation of mitochondrial function. Specifically, MICA treatment led to elevated enzymatic activities of mitochondrial complexes I and IV, which are crucial for cellular energy production. nih.gov This preservation of mitochondrial function was associated with enhanced mitochondrial membrane potential, increased ATP production, and decreased activity of caspase-3, an enzyme involved in apoptosis or programmed cell death. nih.gov Furthermore, MICA treatment appeared to upregulate cellular antioxidant capacity, leading to attenuated oxidative stress, as evidenced by a decrease in hydrogen peroxide production, protein carbonylation, and lipid peroxidation. nih.gov

Radical Scavenging and Antioxidant Properties in Biological Systems

The neuroprotective effects of these indole derivatives are strongly linked to their antioxidant capabilities. Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have shown potent radical scavenging properties in various model systems. mdpi.comresearchgate.net The 3,4-dihydroxy-substituted derivative (5MeO), in particular, demonstrated excellent antioxidant activity, outperforming reference compounds like melatonin (B1676174) and Trolox in suppressing lipid peroxidation and deoxyribose degradation. nih.govmdpi.com

These compounds effectively scavenge superoxide (B77818) anions and can modulate oxidative damage induced by iron. mdpi.comresearchgate.net The catechol (3,4-dihydroxy) moiety is considered crucial for this high antioxidant activity. mdpi.com In studies using luminol-enhanced chemiluminescence, these derivatives effectively decreased the signal produced by superoxide radicals, confirming their scavenging ability. mdpi.comresearchgate.net This antioxidant capacity is fundamental to their neuroprotective action, as oxidative stress is a key pathological feature in both chronic neurodegenerative diseases and acute events like stroke. nih.govmdpi.com

Anti-inflammatory Properties in Cellular Models

The indole nucleus is a core structure in many compounds with anti-inflammatory activity. nih.govnih.gov While direct studies on this compound are limited, research on related indole derivatives provides strong evidence for this potential. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govrsc.org Many of these compounds effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govrsc.orgresearchgate.net Another study on an indole-hydantoin derivative showed it significantly inhibited LPS-induced NO production by suppressing the expression of inducible NO synthase (iNOS). nih.gov Given that neuroinflammation is a critical component of diseases like Alzheimer's, the anti-inflammatory properties of these compounds are closely linked to their neuroprotective effects. nih.govresearchgate.net

Enzyme and Receptor Modulation Capabilities

Beyond their antioxidant and anti-inflammatory effects, derivatives of this compound have shown the ability to modulate specific enzymes, highlighting their potential as multi-target therapeutic agents.

The arylhydrazone derivative 5MeO was identified as a significant inhibitor of human recombinant monoamine oxidase B (MAO-B). nih.govmdpi.com MAO-B is an enzyme that degrades neurotransmitters, and its inhibition is a therapeutic strategy in neurodegenerative diseases like Parkinson's and Alzheimer's. Molecular docking studies have supported these findings, showing an optimal fit of 5MeO into the enzyme's hydrophobic cavity. mdpi.com

In a different line of research, a series of indole-carbohydrazide hybrids linked to other chemical moieties were designed and evaluated as α-glucosidase inhibitors. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. The synthesized indole-carbohydrazide derivatives showed excellent inhibitory activity against yeast α-glucosidase, with many being significantly more potent than the standard drug, acarbose. nih.gov For example, one derivative was found to be nearly 119 times more potent than acarbose. nih.gov

| Derivative Class | Target Enzyme | Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Arylhydrazone (5MeO) | Monoamine Oxidase B (MAO-B) | Significant inhibition | Neurodegenerative Diseases | nih.govmdpi.com |

| Indole-carbohydrazide-triazole hybrids | α-Glucosidase | Excellent inhibition (IC50 values from 6.31 to 49.89 µM) | Diabetes Mellitus | nih.gov |

Molecular Mechanisms of Action Studies of 5 Methoxy 1h Indole 2 Carbohydrazide Derivatives

Identification and Validation of Molecular Targets

The therapeutic potential of 5-methoxy-1H-indole-2-carbohydrazide derivatives stems from their ability to interact with specific biomolecules crucial for cancer cell survival and proliferation. Research has identified several key molecular targets, including enzymes, receptors, and structural proteins.

While direct studies on this compound are specific, research into structurally similar compounds provides insight into potential enzymatic targets. One such target is the mitochondrial enzyme Dihydrolipoamide Dehydrogenase (DLDH). Studies on 5-methoxyindole-2-carboxylic acid (MICA), a closely related indole (B1671886) derivative, have shown it to be a specific and reversible inhibitor of DLDH. nih.govnih.gov Inhibition of DLDH by MICA in preclinical models was found to confer neuroprotection against ischemic stroke injury. nih.govnih.gov This was associated with a decrease in DLDH activity and an upregulation of the Nrf2 signaling pathway. nih.govnih.gov Although these findings are for a related carboxylic acid and not the carbohydrazide (B1668358), they suggest that enzyme inhibition is a plausible mechanism of action for this class of 5-methoxy-indole derivatives.

Other research has investigated arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid, which have demonstrated inhibitory activity against monoamine oxidase B (MAO-B). mdpi.com This highlights the potential for various derivatives of the 5-methoxy-indole scaffold to act as inhibitors of critical enzymes. mdpi.com

The indole nucleus is a common feature in molecules that interact with various receptor systems.

Serotonin (B10506) Receptors : Serotonin (5-hydroxytryptamine, 5-HT) receptors are a key family of targets for indole-containing compounds. nih.gov The 5-HT receptor family is involved in a wide range of physiological and pathological processes. nih.gov Derivatives of tryptamine, which share the indole core, have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The 5-HT2 receptor family, in particular, is associated with numerous central nervous system disorders. nih.gov While direct binding data for this compound on serotonin receptors is specific, the established affinity of related indole structures suggests this as a potential area of interaction. researchgate.netnih.gov

Nuclear Receptor Nur77 : Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a critical role in cell proliferation and apoptosis, making it a significant target in cancer therapy. nih.gov It is expressed as an early response gene and can be targeted by various small molecules. nih.gov Certain compounds, including bisindole methane (B114726) derivatives, are known to interact with Nur77. nih.gov Modulators of Nur77 can influence its localization and interaction with other proteins, thereby affecting inflammatory and apoptotic pathways. medchemexpress.comnih.gov The potential for this compound derivatives to modulate Nur77 represents a plausible, though less explored, mechanism of action that warrants further investigation.

A primary and well-documented mechanism of action for many indole derivatives is their interaction with microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and shape. nih.gov

These compounds act as microtubule-destabilizing agents by inhibiting the polymerization of α,β-tubulin heterodimers. nih.govnih.gov This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for cell division. nih.gov Several studies have identified indole-based carbohydrazide derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

For example, a series of 2-phenylindole (B188600) derivatives were found to potently inhibit tubulin polymerization. nih.gov Specifically, compounds designated as 33 and 44 in one study, which are derivatives of 2-phenyl-3-(3,4,5-trimethoxyphenyl)indole, showed strong inhibition of tubulin assembly. nih.gov Another study on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives also identified potent tubulin inhibitors, with compound 6i showing significant cytotoxic activity. nih.gov The inhibitory concentrations for some of these derivatives are in the low micromolar to nanomolar range, demonstrating their high potency. nih.govbioworld.com

| Compound | Target | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Thienopyridine Indole Derivative [I] | Tubulin Polymerization | Inhibition | 2.505 µM | bioworld.com |

| Thienopyridine Indole Derivative [I] | MGC-803 Gastric Cancer Cells | Antiproliferative | 1.61 nM | bioworld.com |

| Thienopyridine Indole Derivative [I] | HGC-27 Gastric Cancer Cells | Antiproliferative | 1.82 nM | bioworld.com |

| Indole-containing pyrazole-carbohydrazide A18 | Tubulin Polymerization | Inhibition | Comparable to Colchicine | nih.gov |

| 2-Phenylindole Derivative 33 | Tubulin Assembly | Inhibition | ≤ 5 µM | nih.gov |

| 2-Phenylindole Derivative 44 | Tubulin Assembly | Inhibition | ≤ 5 µM | nih.gov |

Elucidation of Intracellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, disrupting signaling pathways that control cell division and survival.

By destabilizing microtubules, indole derivatives effectively halt the cell cycle. nih.gov Microtubules are fundamental to the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. When tubulin polymerization is inhibited, the spindle cannot form correctly, leading to mitotic arrest. nih.gov

Research has consistently shown that treatment with these indole derivatives causes a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com For instance, certain 2-phenylindole derivatives, at concentrations between 20–50 nM, arrested over 80% of HeLa cells in the G2/M phase. nih.gov Similarly, other methoxy-stilbene compounds, which also affect cell division, have been shown to induce G2/M arrest. nih.gov This arrest prevents the cell from completing mitosis and dividing, which is a key aspect of the antiproliferative activity of these compounds. mdpi.com

| Compound | Cell Line | Concentration | Effect | Source |

|---|---|---|---|---|

| 2-Phenylindole Derivative 33 | HeLa | 20-50 nM | >80% of cells arrested in G2/M phase | nih.gov |

| 2-Phenylindole Derivative 44 | HeLa | 20-50 nM | >80% of cells arrested in G2/M phase | nih.gov |

| Thienopyridine Indole Derivative [I] | MGC-803 and HGC-27 | Not specified | Induction of G2/M phase cycle arrest | bioworld.com |

| Thiophenyl carbohydrazide 6i and 6j | MDA-MB-231 | Not specified | Induction of G2/M cell cycle arrest | nih.gov |

Prolonged arrest in the G2/M phase typically leads to the activation of programmed cell death, or apoptosis. nih.govmdpi.com This is a crucial outcome for an effective anticancer agent, as it ensures the elimination of malignant cells. dovepress.com The apoptotic potential of this compound derivatives and related compounds has been confirmed through various assays.

Annexin-V Staining : A key early indicator of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bio-rad-antibodies.com The protein Annexin V has a high affinity for PS and, when fluorescently labeled, can be used to detect apoptotic cells via flow cytometry or microscopy. bio-rad-antibodies.comthermofisher.combiotium.com Studies on N-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives have utilized flow cytometry, revealing a significantly increased population of Annexin-V positive cells after treatment, which is a clear indication of apoptosis induction. mdpi.comsemanticscholar.org

Caspase Activation : Apoptosis is executed by a family of proteases called caspases. dovepress.com The activation of this caspase cascade is a hallmark of apoptosis. While specific studies on the title compound are limited, related compounds have been shown to induce apoptosis through these pathways. For example, 5-methoxyflavanone, another methoxy-containing heterocyclic compound, was found to increase the cleavage of caspase-2 and -7, leading to apoptosis. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a common mechanism by which cytotoxic agents induce cell death following cell cycle arrest. dovepress.com

Modulation of Autophagy and Endoplasmic Reticulum Stress Responses

The direct modulation of autophagy and the endoplasmic reticulum (ER) stress response by this compound derivatives is an emerging area of research. While specific studies on this particular compound are limited, the broader class of indole derivatives has been implicated in these pathways.

The ER is a critical organelle for protein folding and calcium homeostasis. Disruptions to its function lead to an accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR), a state known as ER stress. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates. There is intricate crosstalk between ER stress and autophagy, where ER stress can be a potent inducer of autophagy to alleviate the burden of misfolded proteins.

While direct evidence for this compound is not yet robust, a study on novel 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, which share the carbohydrazide moiety, demonstrated the ability of some of these compounds to induce autophagy in A549 lung cancer cells without causing apoptosis or necrosis. nih.gov This suggests that the carbohydrazide functional group might play a role in initiating the autophagic process. However, it is important to note that the core heterocyclic system (pyrazole vs. indole) is different, which could significantly alter the biological activity.

ER stress itself is a known trigger for autophagy. nih.gov The process is mediated by the activation of key ER stress sensors such as PERK, IRE1α, and ATF6. nih.gov These sensors initiate signaling cascades that upregulate autophagy-related genes. Although no direct studies have linked this compound derivatives to the activation of these specific sensors, the established connection between ER stress and autophagy provides a plausible, yet unconfirmed, mechanism by which these compounds might function.

Further research is necessary to elucidate the precise effects of this compound derivatives on the key players of the ER stress response and autophagy, including the expression and activation of proteins like GRP78, CHOP, LC3, and p62.

Study of Vacuolization Mechanisms (e.g., Macropinosome Formation)

The induction of cytoplasmic vacuolization is a cellular response observed with various chemical compounds and can be linked to different cell death pathways, including methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.

Currently, there is a lack of specific research on the induction of vacuolization or the formation of macropinosomes by this compound derivatives. However, studies on other indole-containing compounds have reported vacuole formation. For instance, treatment of the pinewood nematode, Bursaphelenchus xylophilus, with 5-iodoindole (B102021) resulted in rapid and extensive vacuolization, leading to organism death. The proposed mechanism involved fluid accumulation and disruption of osmoregulation. While this provides a point of comparison, the cellular machinery and the specific chemical properties of 5-iodoindole are distinct from this compound, making direct extrapolation of the mechanism difficult.

The formation of macropinosomes is a process of bulk fluid and solute uptake from the extracellular environment. Its dysregulation can lead to the formation of the characteristic vacuoles seen in methuosis. Whether this compound derivatives can influence this process remains an open question and a potential avenue for future research into their cellular effects.

Upstream and Downstream Signaling Cascade Investigations (e.g., MAPK/JNK Pathway Involvement)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK network, is particularly responsive to environmental stresses and inflammatory cytokines. nih.gov

Recent studies have begun to explore the interaction of indole derivatives with the MAPK/JNK signaling cascade. Indole alkaloids, a broad class of natural products, have been shown to exert anticancer effects by modulating MAPK signaling pathways. nih.gov While research on this compound is still in its early stages, a study on a structurally related indole-2-carboxamide derivative, LG4, provided significant insights. This compound was found to directly bind to and inhibit the phosphorylation of JNK and ERK, another MAPK, in a model of diabetic kidney disease. This inhibition of the JNK/ERK pathway led to a reduction in inflammation.

The activation of the JNK pathway is a multi-step process involving a cascade of kinases (MAP3Ks, MAP2Ks, and MAPKs). Environmental stresses and inflammatory signals can activate this cascade, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in cellular responses like apoptosis and inflammation. nih.gov The findings with the indole-2-carboxamide derivative suggest that compounds with a similar indole core, such as this compound derivatives, may also have the potential to interfere with this signaling cascade.

The table below summarizes the potential interactions of indole derivatives with the MAPK/JNK signaling pathway based on studies of related compounds.

| Signaling Component | Potential Effect of Indole Derivatives | Downstream Consequence |

| JNK Phosphorylation | Inhibition | Reduced activation of downstream targets |

| ERK Phosphorylation | Inhibition | Attenuation of pro-inflammatory signaling |

| c-Jun Activation | Reduced Phosphorylation | Decreased expression of target genes |

Modulation of Oxidative Stress Response on Biologically Significant Molecules

A significant body of research has focused on the antioxidant properties of this compound derivatives and their ability to modulate the cellular response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can cause damage to lipids, proteins, and DNA, contributing to the pathology of numerous diseases.

Studies on N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, a derivative of the parent compound, have demonstrated potent antioxidant capabilities. mdpi.com This derivative was shown to effectively suppress lipid peroxidation and the degradation of deoxyribose, a key component of DNA. mdpi.com Its antioxidant potency was found to be higher than that of melatonin (B1676174) and Trolox, two well-known antioxidants. mdpi.com

Further research on hydrazone derivatives of 5-methoxy-indole carboxylic acid has confirmed their ability to scavenge superoxide (B77818) anion radicals and hypochlorite (B82951) ions. researchgate.netmdpi.com Importantly, these compounds did not exhibit pro-oxidant effects under conditions of iron-induced oxidative stress, a critical consideration for their therapeutic potential. researchgate.netmdpi.com The 3,4-dihydroxy-substituted derivative, in particular, showed excellent radical scavenging properties across multiple model systems. researchgate.netmdpi.com

The table below presents a summary of the observed antioxidant effects of this compound derivatives from various studies.

| Assay | Compound Derivative | Observed Effect | Reference |

| Lipid Peroxidation | N'-(3,4-dihydroxybenzylidene) | Suppression | mdpi.com |

| Deoxyribose Degradation | N'-(3,4-dihydroxybenzylidene) | Suppression | mdpi.com |

| Superoxide Anion Scavenging | 3,4-dihydroxybenzaldehyde hydrazone | Effective scavenging | researchgate.netmdpi.com |

| Hypochlorite Ion Scavenging | 3,4-dihydroxybenzaldehyde hydrazone | Effective scavenging | researchgate.netmdpi.com |

| Iron-Induced Oxidative Damage | Hydrazone derivatives | No pro-oxidant effect | researchgate.netmdpi.com |

These findings highlight the significant potential of this compound derivatives to mitigate oxidative damage to biologically important molecules, which is a key mechanism underlying their observed neuroprotective and other therapeutic effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 5 Methoxy 1h Indole 2 Carbohydrazide Derivatives

Analysis of Substituent Effects on Biological Activity and Selectivity

The biological profile of 5-methoxy-1H-indole-2-carbohydrazide derivatives can be finely tuned by altering substituents at three primary locations: the 5-position of the indole (B1671886) ring, the hydrazide linker, and the terminal group attached to the hydrazide.

The methoxy (B1213986) group at the 5-position of the indole ring is a critical determinant of the pharmacological profile of these compounds. This electron-donating group significantly influences the electronic properties of the indole system, which can affect binding to biological targets.

Studies comparing indole derivatives with and without the 5-methoxy group have shown its importance for specific activities. For instance, in a series of hydrazone hybrids designed as multifunctional neuroprotectors, derivatives of 5-methoxy-indole carboxylic acid (5MICA) demonstrated superior human monoamine oxidase-B (hMAO-B) inhibitory activity compared to their indole-3-propionic acid (IPA) counterparts. nih.gov The 5-methoxy derivatives reduced hMAO-B activity by approximately 35-40%, whereas the IPA derivatives achieved only about 20% inhibition. nih.gov This suggests that the 5-methoxy group contributes favorably to the interaction with the MAO-B active site.

Furthermore, the 5-methoxy group can enhance neuroprotective and antioxidant properties. The 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) derivatives of 5MICA were found to exhibit the most potent neuroprotection against oxidative stress in cellular and synaptosomal models. nih.gov The presence of the methoxy group on the indole core, combined with hydroxyl groups on the terminal phenyl ring, appears to create a synergistic effect, improving radical scavenging and neuroprotective capabilities. nih.govmdpi.com In one study, a 3,4-dihydroxybenzylidene derivative of this compound showed excellent radical scavenging properties, marking it as a lead compound for developing agents with combined neuroprotective and antioxidant effects. mdpi.comresearchgate.net

The hydrazide moiety (-CO-NH-N=) serves as a crucial linker and is often derivatized, most commonly as a hydrazone by condensation with various aldehydes and ketones. This modification introduces a terminal aromatic or heterocyclic group, significantly impacting the compound's activity and selectivity. The nature and substitution pattern of this terminal group are paramount.

Research has consistently shown that hydroxyl (-OH) and methoxy (-OCH3) substitutions on a terminal phenyl ring enhance neuroprotective and antioxidant activities. nih.gov For example, a comparative study of two hydrazone derivatives of this compound revealed that the N'-(3,4-dihydroxybenzylidene) derivative exhibited stronger antioxidant effects than the N'-(4-hydroxy-2-methoxybenzylidene) analog in a lecithin (B1663433) peroxidation assay (66.66% vs. 54.73% inhibition). mdpi.com This highlights the benefit of catechol-like substitution patterns for radical scavenging.

The position of substituents on the terminal ring is also crucial. In the development of tubulin inhibitors, a bromine substitution on the indole ring combined with a 5-methoxy group on a terminal furan (B31954) ring resulted in a compound with potent activity against the HepG2 cancer cell line (IC50 = 0.34 µM). researchgate.net

The flexibility of the carbohydrazide (B1668358) bridge itself is also a factor, allowing the terminal group to adopt various orientations to fit into a binding pocket. mdpi.com The following table summarizes the effects of different terminal groups on the antioxidant activity of this compound derivatives.

| Terminal Group (Substituent on Benzylidene) | Biological Activity | Reference |

| 3,4-Dihydroxy | Strong antioxidant; 66.66% inhibition of lecithin peroxidation. | mdpi.com |

| 4-Hydroxy-2-methoxy | Moderate antioxidant; 54.73% inhibition of lecithin peroxidation. | mdpi.com |

| 2,3-Dihydroxy | Strong neuroprotection against H2O2-induced oxidative stress. | nih.gov |

| Syringaldehyde (3,5-dimethoxy-4-hydroxy) | Strong neuroprotection against H2O2-induced oxidative stress. | nih.gov |

While the 5-methoxy group is a key feature, other modifications to the indole ring can further modulate activity. The indole NH group, for instance, often acts as a hydrogen bond donor in receptor interactions. mdpi.com Alkylation or substitution at this position can alter binding affinity and selectivity.

Replacing the indole core with other heterocyclic systems or fusing additional rings can lead to compounds with entirely different biological targets. However, for activities like MAO-B inhibition and neuroprotection, the 5-methoxyindole (B15748) scaffold remains a preferred core. nih.gov Studies on other indole-based compounds have shown that halogen substitutions (e.g., fluorine, bromine) on the indole ring can enhance anticancer activity. researchgate.net For example, bromine substitution at the R1 position of 3-phenyl-1H-indole-2-carbohydrazide derivatives led to potent anticancer activity against the HuCCA-1 cell line, with IC50 values below 0.5 µM. researchgate.net

The introduction of a sulfonamide moiety at the 5-position of the indole ring, replacing the methoxy group, was used to create selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, demonstrating the versatility of the indole-2-carbohydrazide scaffold for targeting different enzyme classes. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, pharmacophore models can be constructed based on a series of active compounds to guide the design of new, more potent analogs.

A typical pharmacophore model for these derivatives would include:

A hydrogen bond donor: The indole NH group is a conserved feature that often participates in hydrogen bonding. mdpi.com

A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide moiety is a key hydrogen bond acceptor.

An aromatic/hydrophobic region: The indole ring system itself provides a large hydrophobic surface for van der Waals or pi-pi stacking interactions. mdpi.com

Additional features from the terminal group: Depending on the target, the terminal phenyl or heterocyclic ring provides another aromatic/hydrophobic feature. Substituents like hydroxyl or methoxy groups on this ring can add hydrogen bond donor/acceptor features.